molecular formula C12H18ClNO3 B6610936 ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride CAS No. 2866307-24-4

ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride

Cat. No.: B6610936
CAS No.: 2866307-24-4
M. Wt: 259.73 g/mol
InChI Key: YLASNLDTENEFOV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of an ethyl ester group, an aminoethoxy substituent, and a methyl group on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzoic acid, which is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-methylbenzoate.

    Aminoethoxylation: The ethyl 2-methylbenzoate is then reacted with 2-aminoethanol in the presence of a base such as sodium hydroxide to introduce the aminoethoxy group, forming ethyl 3-(2-aminoethoxy)-2-methylbenzoate.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions precisely.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride can be compared with other similar compounds such as:

    Ethyl 2-methylbenzoate: Lacks the aminoethoxy group, making it less versatile in chemical reactions.

    2-Aminoethoxybenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Methyl 3-(2-aminoethoxy)-2-methylbenzoate: Similar structure but with a methyl ester group, which may alter its chemical properties and applications.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.

Properties

IUPAC Name

ethyl 3-(2-aminoethoxy)-2-methylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-15-12(14)10-5-4-6-11(9(10)2)16-8-7-13;/h4-6H,3,7-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLASNLDTENEFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)OCCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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